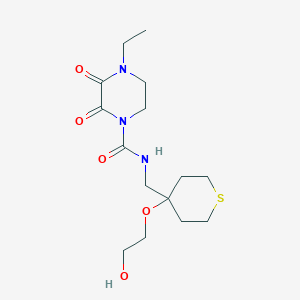

4-ethyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Beschreibung

4-Ethyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a complex heterocyclic compound featuring a 2,3-dioxopiperazine core linked to a tetrahydro-2H-thiopyran moiety substituted with a 2-hydroxyethoxy group. The piperazine ring, a common motif in pharmaceuticals and agrochemicals, is functionalized with an ethyl group and a carboxamide bridge, which connects to the thiopyran-derived side chain. The compound’s conformational flexibility and polar substituents (e.g., hydroxyethoxy group) may influence solubility and binding interactions .

Eigenschaften

IUPAC Name |

4-ethyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O5S/c1-2-17-5-6-18(13(21)12(17)20)14(22)16-11-15(23-8-7-19)3-9-24-10-4-15/h19H,2-11H2,1H3,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASVOPMPHGQOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-ethyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest significant biological activity, particularly in areas such as antimicrobial, antiviral, and anticancer therapies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 355.5 g/mol. The key structural components include:

- Tetrahydro-2H-thiopyran moiety : Contributes to the compound's interaction with biological targets.

- Hydroxyethoxy substituent : Enhances solubility and biological activity.

- Dioxopiperazine group : Implicated in various therapeutic effects through receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity : Studies have shown that derivatives of tetrahydrothiopyran exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. For instance, modifications to the thiopyran structure have been linked to enhanced antimicrobial properties.

Compound Activity (MIC µg/mL) Target Pathogen Compound A 8 Staphylococcus aureus Compound B 16 Escherichia coli - Antiviral Activity : The compound has demonstrated potential as an antiviral agent, particularly against herpesviruses. Research indicates that similar compounds within this chemical class can inhibit viral replication effectively.

- Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit key enzymes involved in cancer metabolism.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of tetrahydrothiopyran derivatives, several compounds were synthesized and evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens. The results indicated that specific modifications significantly enhanced activity against both Staphylococcus aureus and Escherichia coli, highlighting the importance of structural optimization in developing effective antimicrobial agents.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound. The findings revealed that it effectively inhibits enzymes involved in metabolic pathways related to cancer progression, suggesting its potential utility in cancer therapy.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:

- Enzyme inhibition : Targeting specific enzymes crucial for disease processes.

- Receptor modulation : Influencing cellular pathways critical for therapeutic effects.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is positioned within the realm of pharmaceutical chemistry due to its potential as a drug candidate. Its structure indicates possible interactions with biological targets, particularly enzymes and receptors involved in disease pathways.

Case Studies

- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may have similar properties.

- Diabetes Treatment : It has been referenced in the context of inhibitors for specific biological pathways relevant to diabetes, highlighting its potential in managing this chronic condition.

Antimicrobial Properties

Research has indicated that compounds with similar structural features possess antimicrobial activity. This suggests that 4-ethyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide may also exhibit effectiveness against bacterial and viral pathogens.

Drug Delivery Systems

The compound's unique structure allows for its incorporation into drug delivery systems. Its hydrophilic and lipophilic properties can be optimized for targeted delivery, enhancing the efficacy of therapeutic agents while reducing side effects.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Reactions : Amide formation, alkylation, and oxidation processes.

- Purification Techniques : Chromatography for purification and spectroscopic methods (NMR, IR) for structural confirmation.

The mechanism of action likely involves binding to specific biological targets, which could modulate enzyme activity or receptor signaling pathways. Quantitative data on binding affinities would be necessary to elucidate its exact mechanism.

Vergleich Mit ähnlichen Verbindungen

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Molecular Formula : C₁₃H₁₈ClN₃O

- Key Features :

- A piperazine ring in a chair conformation, analogous to the dioxopiperazine core in the target compound.

- Substituents: 4-ethyl group on piperazine and a 4-chlorophenyl carboxamide.

- Crystallographic Data : Bond lengths and angles align with standard piperazine-carboxamide derivatives, suggesting structural stability. The absence of a thiopyran ring simplifies the scaffold compared to the target compound .

N-[(1R,3S)-3-Isopropyl-3-({4-[Trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Derivatives

- Molecular Formula : C₂₅H₃₆F₃N₃O₂ (Example from )

- Key Features :

- Piperazine linked to a cyclopentyl-tetrahydro-2H-pyran system.

- Substituents: Trifluoromethyl groups enhance lipophilicity, contrasting with the hydroxyethoxy group in the target compound.

- Synthesis : Utilizes reductive amination with sodium triacetoxyborohydride, a method applicable to the target compound’s synthesis .

Compounds with Heterocyclic Modifications

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

- Molecular Formula : C₂₉H₂₇N₅O₆

- Key Features: Tetrahydroimidazopyridine core vs. thiopyran in the target compound. Physical Properties: Melting point 243–245°C, higher than typical piperazine derivatives due to nitro and cyano groups. Spectral Data: ¹H NMR shows aromatic proton shifts at δ 7.5–8.2 ppm, distinct from aliphatic thiopyran signals (δ 2.5–4.0 ppm) in the target compound .

N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide

- Molecular Formula : C₁₆H₁₅ClN₄O₃S₂

- Key Features :

- Piperazine-carbothioyl group replaces the carboxamide bridge.

- Thiophene vs. thiopyran: Sulfur atoms in both, but thiophene’s planar structure contrasts with thiopyran’s chair conformation.

- Predicted pKa : 9.80 ± 0.70, indicating basicity comparable to the target compound’s hydroxyethoxy group (pKa ~13–14) .

Physicochemical and Spectral Comparisons

Molecular Weight and Solubility Trends

NMR Spectral Signatures

- Target Compound : Expected thiopyran methylene protons at δ 2.5–3.5 ppm and hydroxyethoxy protons at δ 3.6–4.0 ppm.

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Piperazine protons at δ 2.7–3.1 ppm; chlorophenyl aromatic signals at δ 7.3–7.5 ppm .

- Diethyl Imidazopyridine Derivative : Aromatic protons at δ 7.5–8.2 ppm, absent in the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

- Answer : The synthesis typically involves coupling the 2,3-dioxopiperazine core with functionalized tetrahydrothiopyran derivatives. Key intermediates include:

- 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methanol (for thiopyran substitution).

- Ethyl isocyanate derivatives for introducing the ethyl-carboxamide group.

- Reaction optimization should focus on coupling reagents (e.g., HBTU, as in ) and solvents (THF or DMF) to enhance yield .

- Methodology : Use stepwise purification via silica gel chromatography and monitor reactions by TLC or HPLC.

Q. How can researchers ensure purity and structural integrity during synthesis?

- Answer : Employ a combination of:

- HPLC (≥98% purity threshold, as in ).

- NMR spectroscopy to confirm substituent positions (e.g., coupling constants for thiopyran and piperazine rings) .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- Critical Step : Remove trace solvents (e.g., THF) under vacuum to avoid byproducts.

Q. What biological screening assays are suitable for initial activity profiling?

- Answer : Prioritize:

- Enzyme inhibition assays (e.g., kinase or protease targets, given the piperazine-carboxamide motif).

- Cellular viability assays (MTT or ATP-based) to assess cytotoxicity.

- Receptor binding studies (radioligand displacement, inspired by ’s trifluoromethylbenzamide analogs) .

Advanced Research Questions

Q. How does the 2-hydroxyethoxy group influence stability under varying pH and oxidative conditions?

- Answer : The hydroxyethyl moiety is prone to oxidation (e.g., to carbonyls) under acidic or oxidative conditions (e.g., KMnO₄ as in ). Stabilization strategies include:

- Protecting groups (e.g., acetyl or silyl ethers) during synthesis.

- Buffered storage (pH 6–8) to minimize degradation .

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring.

Q. What strategies are effective for SAR analysis of the tetrahydrothiopyran and hydroxyethoxy substituents?

- Answer :

- Analog synthesis : Replace hydroxyethoxy with methoxy or halogenated ethoxy groups (as in ’s trifluoromethyl studies) .

- Computational modeling : Dock modified structures into target binding pockets (e.g., using AutoDock Vina).

- Bioisosteric replacement : Substitute thiopyran with tetrahydrofuran to assess sulfur’s role in activity.

Q. How can contradictory data on biological activity across studies be resolved?

- Answer : Systematically evaluate:

- Assay conditions (e.g., cell line variability, serum concentration).

- Compound purity (HPLC traces vs. commercial batches).

- Metabolic stability (e.g., CYP450 interactions, using liver microsomes).

- Case Study : Compare IC₅₀ values from (70% yield, high purity) vs. lower-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.